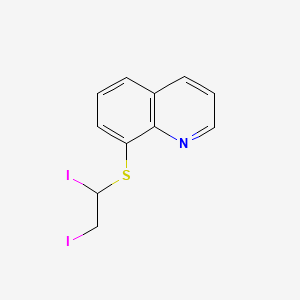
8-((1,2-Diiodoethyl)thio)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-((1,2-Diiodoethyl)thio)quinoline is a quinoline derivative that features a unique structure with two iodine atoms and a thioether linkage. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-((1,2-Diiodoethyl)thio)quinoline typically involves the introduction of the 1,2-diiodoethylthio group to the quinoline core. One common method is the reaction of 8-mercaptoquinoline with 1,2-diiodoethane under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of 8-mercaptoquinoline attacks the carbon-iodine bond of 1,2-diiodoethane, resulting in the formation of the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
8-((1,2-Diiodoethyl)thio)quinoline can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The iodine atoms can be reduced to hydrogen using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Deiodinated quinoline derivatives
Substitution: Amino or thio-substituted quinoline derivatives
科学研究应用
8-((1,2-Diiodoethyl)thio)quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: Investigated for its antimicrobial and anticancer properties due to the presence of iodine atoms, which can enhance biological activity.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用机制
The mechanism of action of 8-((1,2-Diiodoethyl)thio)quinoline involves its interaction with molecular targets and pathways in biological systems. The presence of iodine atoms can enhance the compound’s ability to interact with proteins and enzymes, leading to inhibition of their activity. Additionally, the thioether linkage can facilitate the compound’s binding to specific molecular targets, resulting in various biological effects.
相似化合物的比较
Similar Compounds
8-Hydroxyquinoline: A well-known quinoline derivative with antimicrobial and anticancer properties.
8-Mercaptoquinoline: A precursor to 8-((1,2-Diiodoethyl)thio)quinoline, used in similar applications.
8-Aminoquinoline: Another quinoline derivative with potential therapeutic applications.
Uniqueness
This compound is unique due to the presence of two iodine atoms and a thioether linkage, which can enhance its biological activity and provide distinct chemical reactivity compared to other quinoline derivatives. The combination of these structural features makes it a valuable compound for various scientific research applications.
属性
分子式 |
C11H9I2NS |
|---|---|
分子量 |
441.07 g/mol |
IUPAC 名称 |
8-(1,2-diiodoethylsulfanyl)quinoline |
InChI |
InChI=1S/C11H9I2NS/c12-7-10(13)15-9-5-1-3-8-4-2-6-14-11(8)9/h1-6,10H,7H2 |
InChI 键 |
XQMJSFFIXSGXMI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)SC(CI)I)N=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


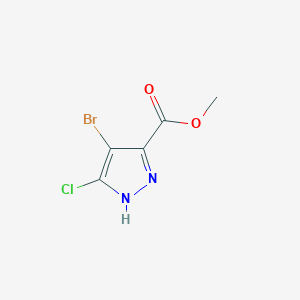
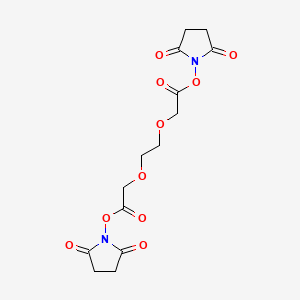
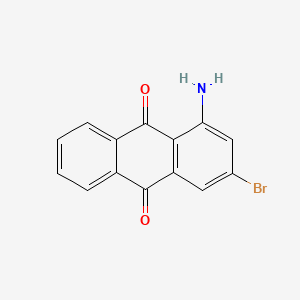
![(18S)-18-(trityloxymethyl)-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B13132873.png)
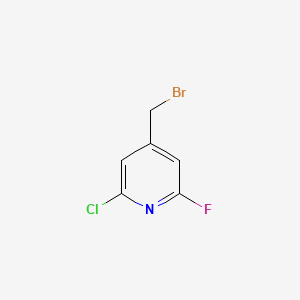
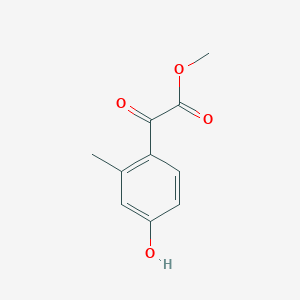
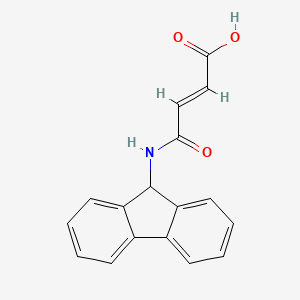

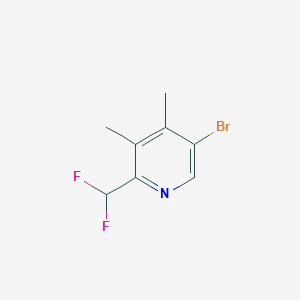
![3-{[(2E,5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B13132918.png)
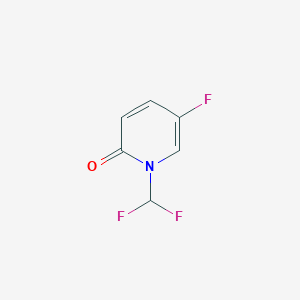

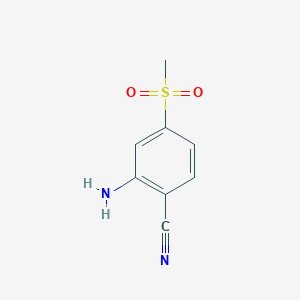
![Benzo[b][1,10]phenanthrolin-7-amine](/img/structure/B13132936.png)
